molecular formula C17H17ClN2O2 B5638087 3'-chloro-N~2~-isopropylbiphenyl-2,4'-dicarboxamide

3'-chloro-N~2~-isopropylbiphenyl-2,4'-dicarboxamide

Cat. No. B5638087
M. Wt: 316.8 g/mol
InChI Key: ILUNSKIMMSEXJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3'-chloro-N2-isopropylbiphenyl-2,4'-dicarboxamide involves multiple steps, including condensation, chlorination, esterification, and amidation. For instance, N-alkyl-4-chloro-2-pyridine carboxamides, which share a similar chloro- and carboxamide functional group arrangement, were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, obtained through chlorination and esterification processes (Pan Qing-cai, 2011).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using X-ray diffraction, IR, NMR, and UV-Vis spectra. For example, a study on the crystal structure analysis of related carboxamide compounds revealed extensive intramolecular hydrogen bonds, stabilizing the molecular structure (S. Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution and oxidation processes. For instance, the oxidation of certain chlorophenyl compounds leads to chlorobiphenyl carboxylic acid, showcasing the compound's reactivity and transformation capabilities (M. Tulp et al., 1977).

Physical Properties Analysis

The physical properties of compounds within this chemical class can be deduced from their synthesis and structural analysis. They are often characterized by their amorphous nature, allowing for the creation of transparent, tough, and flexible materials, as seen in the synthesis and properties analysis of related polyamides and poly(amideimide)s (S. Hsiao et al., 1995).

properties

IUPAC Name

2-chloro-4-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-10(2)20-17(22)13-6-4-3-5-12(13)11-7-8-14(16(19)21)15(18)9-11/h3-10H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUNSKIMMSEXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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